An In-Depth Technical Guide to 1-butyl-1H-tetrazol-5-amine (CAS Number: 6280-31-5)
An In-Depth Technical Guide to 1-butyl-1H-tetrazol-5-amine (CAS Number: 6280-31-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-butyl-1H-tetrazol-5-amine (CAS No. 6280-31-5), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, spectroscopic characterization, and applications, with a particular focus on its role as a building block in drug discovery. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. The guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of the 1-Substituted-5-Aminotetrazole Scaffold
The tetrazole ring is a key pharmacophore in modern medicinal chemistry, renowned for its role as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to permeate biological membranes, thereby improving its overall pharmacokinetic profile[1]. The 1-substituted-5-aminotetrazole scaffold, in particular, offers a unique platform for creating diverse molecular architectures with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3].
1-butyl-1H-tetrazol-5-amine, with its N-butyl substituent, presents a specific set of steric and electronic properties that can be strategically employed in the design of targeted therapeutics. The butyl group can influence the compound's solubility, binding affinity to biological targets, and overall pharmacological effect. This guide will explore the fundamental aspects of this compound, providing the necessary technical details for its synthesis, characterization, and application in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 1-butyl-1H-tetrazol-5-amine is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
The key physicochemical properties of 1-butyl-1H-tetrazol-5-amine are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and for designing appropriate reaction and purification conditions.
| Property | Value | Source |
| CAS Number | 6280-31-5 | [4] |
| Molecular Formula | C₅H₁₁N₅ | [5] |
| Molecular Weight | 141.17 g/mol | [5] |
| Appearance | White to off-white solid/crystals | [6] |
| Melting Point | 149-149.5 °C | [7] |
| Boiling Point (Predicted) | 293.1 ± 23.0 °C at 760 mmHg | [7] |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [7] |
| pKa (Predicted) | 2.04 ± 0.10 | [7] |
| InChI Key | DAFSTKDZKAGKGV-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 1-butyl-1H-tetrazol-5-amine. Below are the expected spectroscopic data based on available information and analysis of related compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl group protons and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the tetrazole ring. The hydrogens on the carbon adjacent to the nitrogen of the tetrazole ring will be the most deshielded among the butyl protons, appearing further downfield[8].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the tetrazole ring is expected to appear in the downfield region of the spectrum due to the influence of the four nitrogen atoms. A reference spectrum for 1-butyl-1H-tetrazol-5-ylamine is available on SpectraBase[9].
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C-H stretching and bending vibrations. Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹[10]. The spectrum of the related compound, 1-benzyl-5-amino-1H-tetrazole, shows N-H stretching bands, which can be used as a reference[9].
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the structure, with potential fragmentation of the butyl chain and the tetrazole ring. For amines, the molecular ion peak is typically an odd number, which is consistent with the molecular formula of C₅H₁₁N₅[11].
Synthesis of 1-butyl-1H-tetrazol-5-amine
The synthesis of 1-substituted 5-aminotetrazoles can be achieved through various methods. A particularly efficient and widely applicable method involves the reaction of a primary amine with cyanogen azide[2][10]. This section outlines a detailed protocol for the synthesis of 1-butyl-1H-tetrazol-5-amine based on this approach.
Reaction Principle and Workflow
The synthesis proceeds via the in-situ generation of an imidoyl azide intermediate from the reaction of butylamine with cyanogen azide. This intermediate then undergoes an intramolecular cyclization to form the stable 1-butyl-1H-tetrazol-5-amine.
Caption: Synthetic workflow for 1-butyl-1H-tetrazol-5-amine.
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by Joo and Shreeve (2008)[2].
Materials:
-
Cyanogen bromide (CNBr)
-
Sodium azide (NaN₃)
-
Butylamine
-
Acetonitrile (CH₃CN)
-
Water (deionized)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Preparation of Cyanogen Azide Solution:
-
Caution: Cyanogen azide is explosive and should be handled with extreme care in solution and not isolated.
-
In a well-ventilated fume hood, dissolve cyanogen bromide (1.0 eq) in a minimal amount of acetonitrile.
-
In a separate flask, dissolve sodium azide (1.1 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Cool the sodium azide solution to 0 °C in an ice bath.
-
Slowly add the cyanogen bromide solution to the cooled sodium azide solution with vigorous stirring.
-
Continue stirring the mixture at 0 °C for 1-2 hours to ensure the formation of cyanogen azide.
-
-
Reaction with Butylamine:
-
To the freshly prepared cyanogen azide solution at 0 °C, slowly add butylamine (1.0 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench any unreacted azide with a suitable reducing agent (e.g., sodium thiosulfate solution).
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Add water to the residue and extract the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~8-9 with a saturated sodium bicarbonate solution.
-
Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-butyl-1H-tetrazol-5-amine.
-
Applications in Drug Discovery and Development
The 1-substituted-5-aminotetrazole scaffold is a valuable building block in the design of new therapeutic agents. The presence of the tetrazole ring as a carboxylic acid bioisostere can significantly improve the pharmacological properties of a lead compound[1].
Role as a Bioisostere and Scaffold
The tetrazole moiety in 1-butyl-1H-tetrazol-5-amine offers several advantages in drug design:
-
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid group, leading to a longer half-life of the drug in the body[1].
-
Lipophilicity: The tetrazole group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.
-
Hydrogen Bonding: The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor, facilitating interactions with biological targets[12].
The butyl group provides a lipophilic side chain that can be oriented to fit into hydrophobic pockets of target proteins, potentially increasing binding affinity and selectivity. The structure-activity relationship (SAR) of tetrazole-containing compounds is an active area of research, with modifications to the alkyl substituent at the N-1 position being a common strategy to optimize biological activity[13].
Potential as an Antimicrobial Agent
Derivatives of 1H-tetrazol-5-amine have shown promising antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair[7]. The tetrazole scaffold can be incorporated into larger molecules that mimic the natural substrates of these enzymes, leading to their inhibition.
Caption: Postulated mechanism of antibacterial action for aminotetrazole derivatives.
Safety, Handling, and Toxicology
As with any chemical compound, proper safety precautions must be taken when handling 1-butyl-1H-tetrazol-5-amine. The following information is based on available Material Safety Data Sheets (MSDS) and toxicological data for related compounds.
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin and eye irritation[6][13].
-
Flammability: May be a flammable solid.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling[6][13].
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed[13].
Toxicological Profile
Detailed toxicological studies on 1-butyl-1H-tetrazol-5-amine are limited. However, studies on the parent compound, 5-aminotetrazole, indicate that it is not mutagenic in the Ames assay and has a low acute oral toxicity in rats[1]. The No Observed Adverse Effect Level (NOAEL) in a 14-day sub-acute oral study in rats was found to be 623 mg/kg-day, the highest dose tested[1].
Conclusion
1-butyl-1H-tetrazol-5-amine is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a bioisosteric tetrazole ring and a lipophilic butyl group provides a scaffold for the development of novel therapeutic agents with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and safety considerations to facilitate its use in research and development. Further investigation into the biological activities and structure-activity relationships of its derivatives is warranted to fully explore its therapeutic potential.
References
-
SpectraBase. (n.d.). 1-Butyl-1H-tetraazol-5-ylamine. Retrieved from [Link]
-
Hughes, D. L. (2019). In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound. Regulatory Toxicology and Pharmacology, 110, 104573. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Pharmacology Mentor. (2024). Structure-Activity Relationships (SAR) in Drug Design. Retrieved from [Link]
-
Liu, Z., et al. (2014). The mechanism and kinetics of decomposition of 5-aminotetrazole. Computational and Theoretical Chemistry, 1048, 48-53. [Link]
-
Joo, Y. H., & Shreeve, J. M. (2008). 1-substituted 5-aminotetrazoles: syntheses from CNN3 with primary amines. Organic Letters, 10(20), 4665-4667. [Link]
-
ResearchGate. (n.d.). 1H-NMR data of the tetrazole compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 1H-tetrazol-5-amine (5-AT). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Mansoura University. (n.d.). Structure activity relationship. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Butyl-1H-tetrazole-5-thiol. Retrieved from [Link]
-
Dolzhenko, A. V. (2017). 5-Aminotetrazole as a Building Block for Multicomponent Reactions (Review). Heterocycles, 94(10), 1818-1853. [Link]
-
Zhang, J., et al. (2019). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 24(22), 4101. [Link]
-
Wikipedia. (n.d.). 5-Aminotetrazole. Retrieved from [Link]
-
NIST. (n.d.). 1H-Tetrazol-5-amine. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2016). Structure-activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors: Design, synthesis, bioassay screening and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 26(19), 4757-4762. [Link]
-
Kleger, A., et al. (2022). ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3). Archiv der Pharmazie, 355(8), e2200111. [Link]
-
Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1818. [Link]
-
ATSDR. (2019). Toxicological Profiles. Retrieved from [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports, 9(1), 1-11. [Link]
-
ATSDR. (n.d.). Toxicological Profiles. Retrieved from [Link]
-
NCBI. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR) Toxicological Profiles. Retrieved from [Link]
-
Alves, M. J., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3241. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-amino-1H-tetrazole. Retrieved from [Link]
-
Zhou, Z., & Parrill, A. L. (2020). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 25(21), 5048. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]
Sources
- 1. In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 13. 1H-Tetrazol-5-amine [webbook.nist.gov]
